molecular formula C6H10O6 B1239336 2-dehydro-D-glucopyranose

2-dehydro-D-glucopyranose

Cat. No.: B1239336
M. Wt: 178.14 g/mol
InChI Key: FYWIDDXZIOQEQU-SVXWRWBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-dehydro-D-glucopyranose is the 2-dehydro derivative of D-glucose.

Scientific Research Applications

Biotechnological Production and Application in Diabetes Therapy

Acarbose, a compound structurally related to 2-dehydro-D-glucopyranose, is notable for its application in diabetes therapy. Produced through large-scale fermentation using Actinoplanes sp. strains, acarbose helps in controlling blood sugar levels in patients with diabetes type II. Its production involves complex biotechnological processes and has significant pharmaceutical market relevance. Additionally, the study of acarbose biosynthesis has led to advancements in biotechnological developments, including the suppression of side-products and the production of new metabolites (Wehmeier & Piepersberg, 2004).

Structural and Chemical Analysis

Research on glucopyranose, which includes this compound derivatives, focuses on understanding its molecular structure due to its biological and synthetic significance. Advanced computational methods have been used to determine the relative energies of various configurations of D-glucopyranose, contributing to a deeper understanding of its structure and potential applications (Karabulut & Leszczynski, 2013).

Glycosylation and Synthesis of Derivatives

Research into the glycosylation of D-glucopyranose, which involves derivatives like this compound, explores the selective reactions and synthesis of various saccharides. This includes the study of reactions under specific conditions and the synthesis of novel saccharides, contributing to the understanding of carbohydrate chemistry and potential pharmaceutical applications (Koto et al., 1992).

Polymerization and Chemical Modifications

The study of the polymerization of sugar-based cyclic sulfites, including those related to this compound, has led to the synthesis of polysaccharide derivatives. Such research contributes to the development of new materials and applications in various industrial and pharmaceutical fields (Shetty, Koyama, & Nakano, 2016).

Properties

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

(4S,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-one

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-4,6-9,11H,1H2/t2-,3-,4+,6?/m1/s1

InChI Key

FYWIDDXZIOQEQU-SVXWRWBYSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H](C(=O)C(O1)O)O)O)O

SMILES

C(C1C(C(C(=O)C(O1)O)O)O)O

Canonical SMILES

C(C1C(C(C(=O)C(O1)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-dehydro-D-glucopyranose
Reactant of Route 2
2-dehydro-D-glucopyranose
Reactant of Route 3
2-dehydro-D-glucopyranose
Reactant of Route 4
2-dehydro-D-glucopyranose
Reactant of Route 5
2-dehydro-D-glucopyranose
Reactant of Route 6
2-dehydro-D-glucopyranose

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